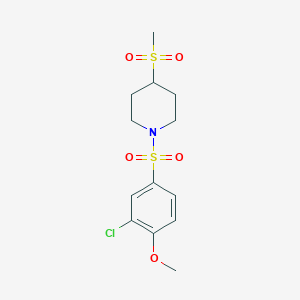

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic piperidine derivative featuring dual sulfonyl groups at positions 1 and 4 of the piperidine ring. The 1-position is substituted with a 3-chloro-4-methoxyphenylsulfonyl moiety, while the 4-position carries a methylsulfonyl group.

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO5S2/c1-20-13-4-3-11(9-12(13)14)22(18,19)15-7-5-10(6-8-15)21(2,16)17/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLDTCPDSXAUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and piperidine.

Sulfonylation: The 3-chloro-4-methoxyaniline undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

Piperidine Introduction: The sulfonylated intermediate is then reacted with piperidine under appropriate conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Processes: Depending on the scale, either batch or continuous flow processes can be employed.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, sulfides.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine as an anticancer agent. The compound has been investigated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Tumor Cells

A study demonstrated that this compound exhibits significant cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism of action involves inducing apoptosis, which was shown to be more effective than the reference drug bleomycin. The authors employed a three-component 1,3-dipolar cycloaddition reaction followed by an enamine reaction, which resulted in a product with enhanced biological activity due to its three-dimensional structure interacting favorably with protein binding sites .

Neurodegenerative Disease Treatment

The compound also shows promise in treating neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes is particularly noteworthy.

Case Study: Dual Cholinesterase Inhibition

Research indicated that derivatives of this compound can effectively inhibit both AChE and BuChE, which are critical targets in Alzheimer's therapy. The structural modifications introduced through the piperidine moiety have improved brain exposure and selectivity for these enzymes, suggesting a multi-targeted approach to treatment. Furthermore, the antioxidant properties of these derivatives contribute to their therapeutic potential by mitigating oxidative stress associated with neurodegeneration .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic efficacy.

Insights from Research

Studies have identified that specific structural features, such as the presence of certain substituents on the phenyl ring and the piperidine nitrogen atoms, significantly influence the compound's inhibition properties against cholinesterases and its overall pharmacological profile. These insights facilitate the design of more potent derivatives aimed at enhancing therapeutic outcomes in cancer and neurodegenerative diseases .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Induces apoptosis in tumor cells | More effective than bleomycin in FaDu cells |

| Neurodegenerative Diseases | Inhibits AChE and BuChE | Improved brain exposure; antioxidant properties |

| Structure-Activity Studies | Modifications enhance enzyme inhibition | Specific substituents enhance pharmacological effects |

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences :

Dual sulfonyl groups (target compound) may increase polarity and hydrogen-bonding capacity versus mono-sulfonyl analogs (e.g., ), affecting solubility and membrane permeability .

Antibacterial activity in and correlates with sulfamoyl and piperidine moieties, implying the target compound could share similar mechanisms .

Synthetic Accessibility :

- The target compound’s synthesis likely involves sequential sulfonylation steps, as seen in and for analogous piperidines .

Biological Activity

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine, with the CAS number 1448132-62-4, is a compound that has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 367.9 g/mol. The compound features a piperidine ring substituted with sulfonyl groups and a chlorinated methoxyphenyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClNO5S2 |

| Molecular Weight | 367.9 g/mol |

| CAS Number | 1448132-62-4 |

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the sulfonamide group is particularly notable, as sulfonamides are known for their antibacterial properties.

Antimicrobial Activity

In studies examining the antimicrobial properties of related compounds, sulfonamide derivatives have demonstrated significant activity against a range of bacterial strains. The sulfonamide moiety in this compound may confer similar properties, making it a candidate for further investigation in antimicrobial applications.

Anticancer Activity

Recent investigations into the structure-activity relationship (SAR) of sulfonamide compounds suggest that modifications on the phenyl ring can enhance anticancer efficacy. For example, compounds bearing electron-withdrawing groups like chlorine can increase cytotoxicity against cancer cell lines. The specific arrangement of substituents in this compound may also facilitate interactions with cancer-related pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of sulfonamide derivatives similar to this compound:

- Anticancer Studies : A study reported that certain sulfonamide derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines, indicating promising anticancer potential .

- Antimicrobial Efficacy : Research has shown that related compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar antimicrobial properties .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, revealing critical binding interactions that contribute to their biological effects .

Q & A

Q. What challenges arise when scaling up synthesis, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.